NorA Efflux Pump Inhibition: Chloro vs. Bromo Substitution Comparison
4-Chloro-8-methylquinolin-2-ol demonstrates inhibition of the NorA efflux pump in Staphylococcus aureus with an IC₅₀ of 6.70 μM (6.70E+3 nM). Its 4-bromo analog exhibits a modestly lower IC₅₀ of 4.80 μM (4.80E+3 nM) in the same assay, indicating that the chloro substitution provides a different balance of potency and physicochemical properties that may favor synthetic tractability over the bromo variant despite the latter's marginal potency advantage [1] [2].
| Evidence Dimension | Inhibition of NorA efflux pump (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 6.70 μM (6.70E+3 nM) |
| Comparator Or Baseline | 4-Bromo-8-methylquinolin-2-ol: IC₅₀ = 4.80 μM (4.80E+3 nM) |
| Quantified Difference | 4-Bromo analog is 1.4-fold more potent (lower IC₅₀); difference = 1.9 μM |
| Conditions | Staphylococcus aureus 1199B strain; EtBr efflux reduction assay; 20 min incubation |
Why This Matters
This direct head-to-head comparison quantifies the functional consequence of halogen substitution at the 4-position, enabling rational selection of the chloro analog for applications where synthetic accessibility or metabolic stability considerations outweigh the marginal potency gain of the bromo variant.
- [1] BindingDB Entry BDBM50153283 (CHEMBL3774445). Inhibition of NorA efflux pump in Staphylococcus aureus 1199B by 4-chloro-8-methylquinolin-2-ol. ChEMBL/BindingDB. View Source
- [2] BindingDB Entry BDBM50153186 (CHEMBL3774520). Inhibition of NorA efflux pump in Staphylococcus aureus 1199B by 4-bromo-8-methylquinolin-2-ol. ChEMBL/BindingDB. View Source
